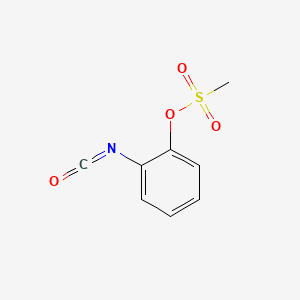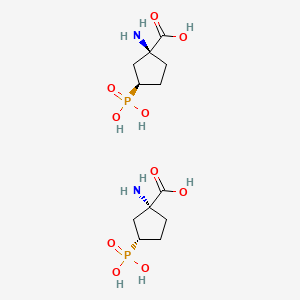
2-Isocyanatophenyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isocyanatophenyl methanesulfonate is an organic compound with the molecular formula C8H7NO4S. It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by an isocyanate group, and the hydrogen atom in the benzene ring is replaced by a methanesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyanatophenyl methanesulfonate typically involves the reaction of 2-isocyanatophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isocyanatophenyl methanesulfonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be replaced by various nucleophiles.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Addition Reactions: The isocyanate group can react with alcohols or amines to form urethanes or ureas, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent like dichloromethane or acetonitrile.
Hydrolysis: This reaction is usually performed in the presence of water or aqueous acid/base.
Addition Reactions: Alcohols or amines are used as reagents, and the reaction is often carried out at room temperature or slightly elevated temperatures.
Major Products
Nucleophilic Substitution: Products include substituted phenols.
Hydrolysis: Products are the corresponding amine and carbon dioxide.
Addition Reactions: Products include urethanes or ureas.
Applications De Recherche Scientifique
2-Isocyanatophenyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used to modify biomolecules through the isocyanate group, which reacts with amino groups in proteins.
Industry: It is used in the production of polymers and other materials
Mécanisme D'action
The mechanism of action of 2-Isocyanatophenyl methanesulfonate involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles such as amines, leading to the formation of stable urethane or urea linkages. These reactions are crucial in modifying biomolecules or synthesizing new materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Isocyanatophenyl methyl methanesulfonate
- Phenyl isocyanate
- Methanesulfonyl chloride
Comparison
2-Isocyanatophenyl methanesulfonate is unique due to the presence of both an isocyanate group and a methanesulfonate group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one of these functional groups .
Propriétés
IUPAC Name |
(2-isocyanatophenyl) methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c1-14(11,12)13-8-5-3-2-4-7(8)9-6-10/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECLBWVJUULIET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=CC=C1N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 3-amino-6-cyclopropyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B597509.png)


![1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid](/img/structure/B597515.png)
![Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B597517.png)

![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol dihydrochloride](/img/structure/B597522.png)
![2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B597524.png)






